
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol can be achieved through various methods. One common approach involves the reaction of 5-tert-butylindole with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the target compound . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity.
化学反応の分析
Types of Reactions
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes. The presence of the indole moiety allows it to interact with biological receptors, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 1-(5-(tert-Butyl)-1H-indol-3-yl)methanol
- 1-(5-(tert-Butyl)-1H-indol-3-yl)acetic acid
- 1-(5-(tert-Butyl)-1H-indol-3-yl)amine
Uniqueness
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol is unique due to the presence of both the tert-butyl group and the ethanol moiety.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-(5-tert-butyl-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C14H19NO/c1-9(16)12-8-15-13-6-5-10(7-11(12)13)14(2,3)4/h5-9,15-16H,1-4H3 |
InChIキー |
KZCOGPHFWSLQCD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CNC2=C1C=C(C=C2)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






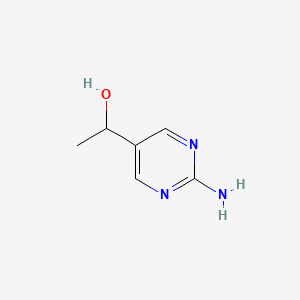
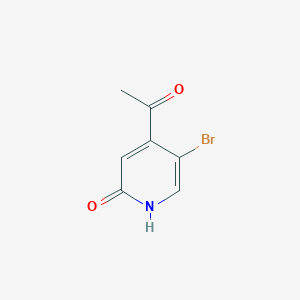
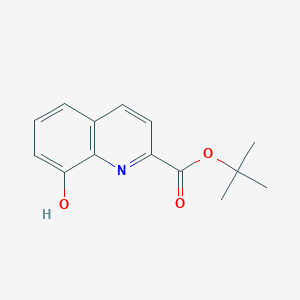
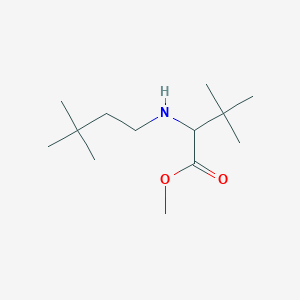
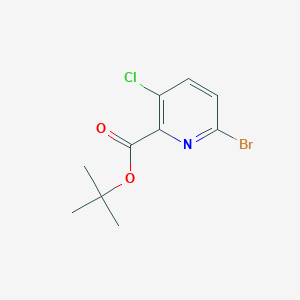

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
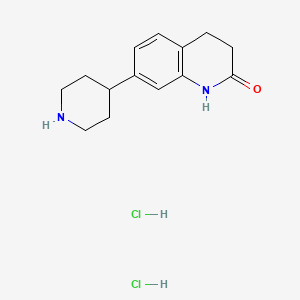
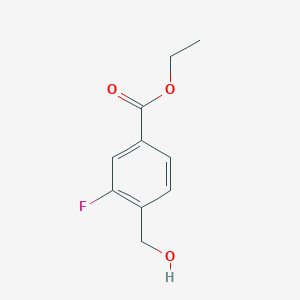
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
